molecular formula C12H7FN2O2S B1326705 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 1119452-29-7

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

Cat. No.: B1326705
CAS No.: 1119452-29-7
M. Wt: 262.26 g/mol
InChI Key: WSKWNRLRMWOSGB-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core substituted with a 3-fluorophenyl group and a carboxylic acid functional group

Biochemical Analysis

Biochemical Properties

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism . This inhibition can modulate immune responses, making the compound a potential candidate for immunotherapy. Additionally, this compound interacts with other biomolecules, such as receptors and transporters, affecting cellular signaling pathways and metabolic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate the constitutive androstane receptor (CAR), leading to changes in the expression of genes involved in detoxification and metabolism . This activation can enhance the cell’s ability to process and eliminate toxic substances, thereby protecting the cell from damage. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, its binding to IDO1 inhibits the enzyme’s activity, leading to a decrease in tryptophan catabolism and an increase in tryptophan levels . This can modulate immune responses and potentially enhance the body’s ability to fight infections and cancer. Additionally, the activation of CAR by this compound leads to changes in gene expression, promoting the expression of genes involved in detoxification and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity . These long-term effects are important considerations for the use of the compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing immune responses and protecting against infections . At high doses, the compound can have toxic or adverse effects, such as liver damage and metabolic disturbances . These threshold effects are important considerations for determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can have different biological activities and can influence the overall effects of the compound on cellular function. Additionally, the compound can affect metabolic flux and metabolite levels, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, the compound can bind to various proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function, as well as its overall effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . These localization signals can direct the compound to specific sites of action, enhancing its effects on cellular processes. Additionally, the compound’s localization can affect its stability and degradation, influencing its long-term effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves the reaction of thiourea, acetone, and 3-fluorobenzoyl bromide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[2,1-b][1,3]thiazole core . The reaction conditions often include heating and the use of a suitable solvent such as ethanol or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b][1,3]thiazole
  • 3-Methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b][1,3]thiazole

Uniqueness

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is unique due to the presence of the carboxylic acid functional group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications .

Properties

IUPAC Name

6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O2S/c13-8-3-1-2-7(4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKWNRLRMWOSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN3C(=CSC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192577
Record name 6-(3-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-29-7
Record name 6-(3-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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